molecular formula C5H4BrNO B129990 4-Bromo-2-hydroxypyridine CAS No. 36953-37-4

4-Bromo-2-hydroxypyridine

Cat. No.: B129990
CAS No.: 36953-37-4
M. Wt: 174 g/mol
InChI Key: SSLMGOKTIUIZLY-UHFFFAOYSA-N
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Description

4-Bromo-2-hydroxypyridine is a heterocyclic organic compound with the molecular formula C5H4BrNO. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are replaced by hydroxyl and bromine groups, respectively. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-hydroxypyridine can be synthesized through several methods. One common approach involves the bromination of 2-hydroxypyridine. The reaction typically uses bromine or a brominating agent in an aqueous or organic solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure selective bromination at the 4-position .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-hydroxypyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its ability to undergo selective reactions and its role as a versatile building block in organic synthesis make it valuable in various research and industrial applications .

Properties

IUPAC Name

4-bromo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO/c6-4-1-2-7-5(8)3-4/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLMGOKTIUIZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355749
Record name 4-bromopyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36953-37-4
Record name 4-bromopyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-hydroxypyridine
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Q & A

Q1: The research paper discusses the reaction of various halogenohydroxypyridines with potassium amide. What is unique about the amination of 4-bromo-2-hydroxypyridine with potassium amide?

A1: The amination of this compound with potassium amide follows a more complex pathway compared to other halogenohydroxypyridines. [] While some reactions proceed through a straightforward elimination-addition mechanism (EA) involving a single hydroxydidehydropyridine intermediate, this compound likely involves two isomeric hydroxydidehydropyridine intermediates. [] This results in the formation of a mixture of 3-amino-2-hydroxypyridine and 4-amino-2-hydroxypyridine. [] This suggests the position of the bromine and hydroxyl substituents significantly influences the reaction pathway and product distribution.

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